molecular formula C21H29N10O17P3 B10831930 m7GpppA (diammonium)

m7GpppA (diammonium)

Cat. No.: B10831930
M. Wt: 786.4 g/mol
InChI Key: QQOHNVHGNZYSBP-SNGCHKTOSA-N
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Description

N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium, commonly referred to as m7GpppA (diammonium), is a dinucleotide cap analog. This compound is significant in the study of RNA biology as it mimics the natural cap structure found at the 5’ end of eukaryotic messenger RNA (mRNA). The cap structure is crucial for mRNA stability, efficient translation, and protection from exonuclease degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-Methyl-guanosine-5’-triphosphate-5’-adenosine involves the chemical coupling of N7-methyl-guanosine with adenosine through a triphosphate bridge. The reaction typically requires the use of phosphorylating agents and coupling reagents under controlled conditions to ensure the formation of the desired triphosphate linkage .

Industrial Production Methods

Industrial production of N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N7-Methyl-guanosine-5’-triphosphate-5’-adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include methylated analogs, monophosphate and diphosphate derivatives, and oxidized or reduced forms of the nucleosides .

Scientific Research Applications

N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium has several scientific research applications:

Mechanism of Action

The mechanism of action of N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium involves its incorporation into RNA molecules during transcription. The compound mimics the natural cap structure, enhancing the stability and translation efficiency of the RNA. It interacts with cap-binding proteins and translation initiation factors, facilitating the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    N7-Methyl-guanosine-5’-triphosphate-5’-guanosine (m7GpppG): Another dinucleotide cap analog used in similar applications.

    Trimethylguanosine cap (m3GpppN): Found in small nuclear RNAs (snRNAs) and involved in RNA splicing.

    Cap-4 structure (m7Gpppm3 6,6,2′ Apm2′ Apm2′ Cpm2 3,2′ U): Highly methylated cap structure found in kinetoplastid mRNAs.

Uniqueness

N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium is unique due to its specific structure that closely mimics the natural mRNA cap, making it highly effective in studies related to RNA stability, translation, and antiviral research .

Properties

Molecular Formula

C21H29N10O17P3

Molecular Weight

786.4 g/mol

IUPAC Name

[[(2R,3R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

InChI

InChI=1S/C21H29N10O17P3/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42)/t7-,8-,11?,12+,13+,14?,19-,20-/m1/s1

InChI Key

QQOHNVHGNZYSBP-SNGCHKTOSA-N

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)OC[C@@H]4C([C@@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O

Origin of Product

United States

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